molecular formula C19H21ClN2OS B2667094 N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride CAS No. 2418712-96-4

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride

Cat. No.: B2667094
CAS No.: 2418712-96-4
M. Wt: 360.9
InChI Key: SXQIXPWFTZALIS-UHFFFAOYSA-N
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Description

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide; hydrochloride is a structurally complex molecule featuring a benzothiophene core, an acetamide linker, and a substituted phenylmethyl group with an aminoethyl moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. This compound’s design likely targets enzyme or receptor interactions where the benzothiophene and acetamide groups act as key pharmacophores.

Properties

IUPAC Name

N-[[4-(1-aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS.ClH/c1-13(20)15-8-6-14(7-9-15)11-21-19(22)10-16-12-23-18-5-3-2-4-17(16)18;/h2-9,12-13H,10-11,20H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQIXPWFTZALIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CNC(=O)CC2=CSC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiophene core, followed by the introduction of the acetamide group. The aminoethyl group is then added through a series of substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as a Mannich base, characterized by the presence of an aminomethyl group. Its molecular formula is C32H40N6O4, with a molecular weight of 572.7 g/mol. The structure features a benzothiophene moiety, which is known for contributing to the biological activity of compounds in medicinal chemistry.

Anticancer Properties

Research indicates that Mannich bases, including N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of Mannich bases showed selective toxicity towards human colon cancer cells, with half-maximal inhibitory concentration (IC50) values often below 10 μM . This suggests potential for development as anticancer agents.

Antimicrobial Activity

Mannich bases have also been investigated for their antimicrobial properties. The introduction of the aminomethyl function enhances the hydrophilicity of the compounds, which may improve their interaction with microbial targets . In vitro studies have shown that certain Mannich bases possess antibacterial and antifungal activities, making them candidates for further exploration in treating infections.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Research into similar Mannich bases indicates that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This application could be particularly relevant in treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

In a study assessing the cytotoxicity of various Mannich bases, this compound was evaluated against multiple human cancer cell lines. The results demonstrated that this compound exhibited significant antiproliferative effects compared to standard chemotherapeutic agents like 5-fluorouracil .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings indicated that it possessed notable antibacterial activity, suggesting its potential use as a therapeutic agent in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Modifications to the Benzothiophene Core

  • N-{[4-(1-Aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride (CAS: 2445791-10-4): The benzothiophene is saturated (tetrahydro form) and substituted with a methyl group. Reduced aromaticity may decrease π-π stacking interactions but improve solubility .

Replacement of Benzothiophene with Other Heterocycles

  • 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)-N-[4-(2-oxo-1,2-dihydropyridin-3-yl)phenyl]acetamide: Benzotriazole replaces benzothiophene, introducing additional nitrogen atoms for polar interactions. The 2-oxopyridine group may enhance metal coordination or hydrogen-bond acceptor capacity.
  • N-{[4-(1-aminoethyl)phenyl]methyl}-4,4-dimethylcycloheptane-1-carboxamide hydrochloride: Benzothiophene is replaced with a dimethylcycloheptane carboxamide. Aliphatic rings reduce aromatic interactions but may confer conformational rigidity.

Variations in the Acetamide Linker and Substitutions

  • 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride: Phenoxy group replaces benzothiophene, altering electronic properties. 3-Methylphenyl substitution introduces steric hindrance, possibly reducing off-target binding. Molecular formula (C17H21ClN2O2) indicates lower complexity compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Key Structural Features Solubility & Bioavailability Insights Reference
Target Compound ~344.89* Benzothiophene, acetamide, aminoethylphenylmethyl High solubility (HCl salt); CNS penetration
N-{[4-(1-Aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide HCl 344.89 Tetrahydrobenzothiophene, carboxamide Improved solubility; reduced aromaticity
2-(Benzotriazol-1-yl)-N-(3-chlorobenzyl)-N-[4-(2-oxopyridin-3-yl)phenyl]acetamide ~450.0† Benzotriazole, chlorophenyl, 2-oxopyridine Enhanced polar interactions; moderate logP
N-{[4-(1-aminoethyl)phenyl]methyl}-4,4-dimethylcycloheptane-1-carboxamide HCl 338.91 Aliphatic cycloheptane, carboxamide Conformational rigidity; lower MW

*Calculated based on and ; †Estimated from analogous structures in .

Structure-Activity Relationship (SAR) Trends

Benzothiophene vs. Benzotriazole : Benzothiophene’s sulfur atom enhances lipophilicity and metabolic stability, whereas benzotriazole’s nitrogen-rich structure favors polar interactions .

Aminoethyl Substitution: The aminoethyl group in the target compound and derivatives provides a protonatable amine, critical for salt formation and solubility .

Chlorophenyl Moieties : Present in and compounds, chloro groups increase logP but may improve binding to hydrophobic pockets .

Biological Activity

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide; hydrochloride (CAS No. 2418712-96-4) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula for N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide; hydrochloride is C19H21ClN2OSC_{19}H_{21}ClN_{2}OS, with a molecular weight of 360.9 g/mol. The compound features a complex structure that includes an aminoethyl group, a benzothiophene moiety, and an acetamide functional group, which contribute to its biological activity.

PropertyValue
CAS Number2418712-96-4
Molecular FormulaC19H21ClN2OS
Molecular Weight360.9 g/mol

Synthesis

The synthesis of this compound involves the alkylation of the appropriate amines with specific alkylating agents. The synthetic pathway typically includes steps that modify the amino group and introduce the benzothiophene ring, which is crucial for its biological activity .

Anticonvulsant Activity

Research has indicated that derivatives similar to N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide; hydrochloride exhibit anticonvulsant properties. A study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found significant activity in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results highlighted that certain structural modifications led to enhanced efficacy against seizures, suggesting that similar modifications could be explored for our compound .

The proposed mechanism for the anticonvulsant activity involves modulation of voltage-gated sodium channels. In vitro studies have shown that certain derivatives act as moderate binders to these channels, which are critical in the propagation of neuronal excitability. This binding affinity correlates with their ability to prevent seizure activity in animal models .

Case Studies

  • Study on Anticonvulsant Efficacy : In a controlled study, various analogs were tested for their ability to reduce seizure frequency in rodent models. The most effective compounds demonstrated significant protection in both MES and PTZ tests at doses ranging from 100 mg/kg to 300 mg/kg .
    CompoundMES Protection (mg/kg)PTZ Protection (mg/kg)
    N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100300
    N-(trifluoromethyl)-anilides300100
  • SAR Analysis : Structure-activity relationship (SAR) studies have indicated that lipophilicity plays a crucial role in the distribution and efficacy of these compounds. More lipophilic compounds tended to show delayed but prolonged action, suggesting that their pharmacokinetic profiles can be optimized for better therapeutic outcomes .

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